molecular formula C9H8N2 B038964 3-Pyridin-2-ylbut-3-enenitrile CAS No. 117267-60-4

3-Pyridin-2-ylbut-3-enenitrile

Cat. No.: B038964
CAS No.: 117267-60-4
M. Wt: 144.17 g/mol
InChI Key: YJPLKNSUPDZKEV-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylbut-3-enenitrile is an organic compound that features a pyridine ring attached to a butenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylbut-3-enenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile-containing precursors. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-2-ylbut-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Pyridin-2-ylbut-3-enenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylbut-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Uniqueness: 3-Pyridin-2-ylbut-3-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-pyridin-2-ylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLKNSUPDZKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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